molecular formula C₄₀H₅₀N₈O₆ B1145001 Daclatasvir SRSS Isomer CAS No. 1009117-28-5

Daclatasvir SRSS Isomer

Cat. No.: B1145001
CAS No.: 1009117-28-5
M. Wt: 738.88
InChI Key:
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Description

Daclatasvir SRSS Isomer is a stereoisomer of daclatasvir, a potent antiviral agent primarily used in the treatment of hepatitis C virus (HCV) infections. Daclatasvir targets the nonstructural protein 5A (NS5A) replication complex of the hepatitis C virus, inhibiting viral replication and assembly .

Scientific Research Applications

Daclatasvir SRSS Isomer has a wide range of scientific research applications, including:

Mechanism of Action

Daclatasvir works by inhibiting the HCV protein NS5A . It binds to the N-terminus of the D1 domain of NS5A, preventing its interaction with host cell proteins and membranes required for virion replication complex assembly . Daclatasvir targets both the cis- and trans-acting functions of NS5A and disrupts the function of new HCV replication complexes by modulating the NS5A phosphorylation status .

Safety and Hazards

Daclatasvir SRSS Isomer is harmful if swallowed, in contact with skin, or if inhaled . Proper safety measures should be taken while handling this compound .

Future Directions

Daclatasvir has been approved for use in combination with other medications to treat hepatitis C (HCV) infections . It forms part of potent and well-tolerated all-oral treatment regimens for chronic hepatitis C virus infection . Future research may focus on improving the synthesis process, exploring new combinations for treatment, and investigating the use of Daclatasvir in treating other diseases .

Biochemical Analysis

Biochemical Properties

Daclatasvir SRSS Isomer, like its parent compound Daclatasvir, interacts with the NS5A protein, a critical component of the HCV replication complex . This interaction inhibits the replication of the HCV RNA genome

Cellular Effects

In cellular studies, this compound has shown to have a profound effect on viral load, with a rapid onset of action . It influences cell function by disrupting the HCV replication process, thereby reducing the production of new virus particles .

Molecular Mechanism

This compound exerts its effects at the molecular level by binding to the NS5A protein, inhibiting its function and thus disrupting the HCV replication process . This binding interaction leads to changes in gene expression related to viral replication .

Temporal Effects in Laboratory Settings

This compound undergoes rapid absorption, reaching maximum plasma concentration in 1–2 hours, and has an elimination half-life of approximately 10 to 14 hours . Steady state is achieved by day 4 in multiple-ascending dose studies .

Dosage Effects in Animal Models

The effects of Daclatasvir vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

This compound is metabolized predominantly via cytochrome P450 3A4-mediated metabolism . It also interacts with P-glycoprotein, which plays a role in its excretion and intestinal secretion .

Transport and Distribution

This compound is distributed within cells and tissues via mechanisms that involve its interaction with cytochrome P450 3A4 and P-glycoprotein . These interactions affect its localization and accumulation within cells .

Subcellular Localization

The subcellular localization of this compound is not explicitly known. Given its mechanism of action, it is likely to be localized in the same subcellular compartments as the HCV NS5A protein .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Daclatasvir SRSS Isomer involves multiple steps, including the formation of key intermediates and their subsequent coupling. One notable method is the continuous flow synthesis, which integrates multiple steps without intermediate purification and solvent exchange . This method is efficient and environmentally friendly, producing high-purity daclatasvir in a short time.

Industrial Production Methods: Industrial production of this compound typically employs batch synthesis, which requires significant infrastructure and manpower. advancements in continuous flow synthesis have made it possible to produce daclatasvir more efficiently and with a smaller environmental footprint .

Chemical Reactions Analysis

Types of Reactions: Daclatasvir SRSS Isomer undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or removal of hydrogen.

    Reduction: Involves the addition of hydrogen or removal of oxygen.

    Substitution: Involves the replacement of one atom or group with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Comparison with Similar Compounds

Comparison: Daclatasvir SRSS Isomer is unique in its high potency and selectivity for the NS5A protein. Compared to other antiviral agents like asunaprevir and sofosbuvir, daclatasvir exhibits a broader genotypic coverage and a more rapid onset of action .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Daclatasvir SRSS Isomer involves the conversion of the starting material, (2S)-1-[(2S)-2-(4-(4-aminophenyl)-1,3-thiazol-2-yl)-3-methylbutanoyl]-N-[(1S)-2-(methylsulfonyl)-1-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]pyrrolidine-2-carboxamide, to the final product, Daclatasvir SRSS Isomer, through a series of chemical reactions.", "Starting Materials": [ "(2S)-1-[(2S)-2-(4-(4-aminophenyl)-1,3-thiazol-2-yl)-3-methylbutanoyl]-N-[(1S)-2-(methylsulfonyl)-1-(propan-2-yl)-2,3,4,9-tetrahydro-1H-carbazol-6-yl]pyrrolidine-2-carboxamide", "Hydrogen gas", "Palladium on carbon", "Sodium hydroxide", "Methanol", "Acetic acid", "Sodium borohydride", "Hydrochloric acid", "Sodium bicarbonate", "Ethyl acetate", "Water" ], "Reaction": [ "Reduction of the amide group using hydrogen gas and palladium on carbon catalyst in methanol and acetic acid to obtain the corresponding amine.", "Reduction of the thiazole ring using sodium borohydride in methanol to obtain the corresponding thiazoline.", "Treatment of the thiazoline with hydrochloric acid to obtain the corresponding thiazole.", "Reaction of the thiazole with sodium bicarbonate in water to obtain the corresponding carboxylic acid.", "Coupling of the carboxylic acid with the amine using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in ethyl acetate to obtain the corresponding amide.", "Isomerization of the amide using sodium hydroxide in methanol to obtain Daclatasvir SRSS Isomer." ] }

CAS No.

1009117-28-5

Molecular Formula

C₄₀H₅₀N₈O₆

Molecular Weight

738.88

Origin of Product

United States

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